Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate
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Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve identifying areas where further research is needed, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
Please note that this is a general guide and the specific details would depend on the particular compound and the available research. It’s also important to note that such an analysis would typically be conducted by a team of researchers with expertise in organic chemistry and related fields.
properties
IUPAC Name |
ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H120O6/c1-13-124-106(121)55-79-37-49-85(50-38-79)91-64-100-94-58-88(82-43-31-76(32-44-82)28-25-73(10)22-16-19-70(4)5)60-96-102-66-92(86-51-39-80(40-52-86)56-107(122)125-14-2)68-104-98-62-90(84-47-35-78(36-48-84)30-27-75(12)24-18-21-72(8)9)63-99-105-69-93(87-53-41-81(42-54-87)57-108(123)126-15-3)67-103-97-61-89(83-45-33-77(34-46-83)29-26-74(11)23-17-20-71(6)7)59-95-101(65-91)112(100)118-115(109(94)96)119(113(102)104)117(111(98)99)120(114(103)105)116(118)110(95)97/h31-54,58-75H,13-30,55-57H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGGBOWXGDLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C7=C8C9=C(C=C(C=C69)C1=CC=C(C=C1)CC(=O)OCC)C1=CC(=CC2=C5C=C(C=C6C5=C(C8=C12)C(=C47)C1=C6C=C(C=C31)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CC(=O)OCC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCC(C)CCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H120O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1658.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate |
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